molecular formula C8H10FNO2S B13284250 2-Fluoro-N,5-dimethylbenzene-1-sulfonamide

2-Fluoro-N,5-dimethylbenzene-1-sulfonamide

Cat. No.: B13284250
M. Wt: 203.24 g/mol
InChI Key: CYOKWAPLPKRTLR-UHFFFAOYSA-N
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Description

2-Fluoro-N,5-dimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C8H10FNO2S and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10FNO2S

Molecular Weight

203.24 g/mol

IUPAC Name

2-fluoro-N,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H10FNO2S/c1-6-3-4-7(9)8(5-6)13(11,12)10-2/h3-5,10H,1-2H3

InChI Key

CYOKWAPLPKRTLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)S(=O)(=O)NC

Origin of Product

United States

The Significance of Fluorinated Sulfonamides in Chemical Biology and Medicinal Chemistry

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. nih.gov Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties. nih.gov When this principle is applied to the sulfonamide scaffold, a class of compounds with a rich history of therapeutic applications, the results are often synergistic.

Fluorinated sulfonamides are being investigated for a wide range of biological activities. The introduction of fluorine can significantly alter the electronic properties of the sulfonamide group, influencing its acidity and ability to interact with biological targets. This has led to the development of fluorinated sulfonamides as potent inhibitors of various enzymes, including carbonic anhydrases, which are implicated in conditions such as glaucoma and certain types of cancer. derpharmachemica.com

An Overview of Benzene 1 Sulfonamide Derivatives in Research

The benzene-1-sulfonamide core is a versatile pharmacophore that has been the foundation for a multitude of therapeutic agents. ctppc.org Historically, sulfonamides were among the first effective antimicrobial drugs. youtube.com Their mechanism of action, which involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria, has been extensively studied. youtube.com

Beyond their antibacterial properties, benzene-1-sulfonamide derivatives have been explored for a vast array of pharmacological activities. nih.gov These include, but are not limited to, antiviral, antitubercular, and anticancer properties. ctppc.orgresearchgate.net The modular nature of the benzene-1-sulfonamide structure allows for systematic modifications to be made to the benzene (B151609) ring and the sulfonamide nitrogen, enabling the fine-tuning of their biological activity.

Recent research continues to uncover new applications for these derivatives. For instance, some have been investigated as inhibitors of monoamine G-protein coupled receptors, while others have shown potential in the treatment of metabolic disorders. nih.gov The ability to synthesize a wide array of derivatives through established chemical reactions makes the benzene-1-sulfonamide scaffold an attractive starting point for drug discovery programs. ctppc.orgnih.gov

The Rationale for Investigating 2 Fluoro N,5 Dimethylbenzene 1 Sulfonamide

General Synthetic Strategies for Arylsulfonamides

The construction of the arylsulfonamide scaffold is a cornerstone of medicinal and organic chemistry. ijarsct.co.in The most common and traditional method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in However, the synthesis of the requisite sulfonyl chlorides can be challenging, often requiring harsh conditions such as electrophilic aromatic substitution with chlorosulfonic acid or the oxidative chlorination of organosulfur compounds, which limits the functional group tolerance of the substrates. nih.gov To overcome these limitations, a variety of alternative methods, both with and without transition metals, have been developed.

While classical methods often involve harsh reagents, modern transition-metal-free approaches offer milder and more sustainable alternatives. A notable strategy involves the photocatalytic S–N coupling reaction between hydroxamic acid and sodium sulfinate, which uses an organic photocatalyst to generate acylsulfonamides under mild conditions. acs.orgnih.gov Mechanistic studies suggest that this process proceeds via an energy transfer from the excited photocatalyst to oxygen, generating singlet oxygen which then facilitates the reaction. acs.orgnih.govresearchgate.net

Other metal-free strategies include:

The reaction of N-hydroxy sulfonamides with amines, promoted by an iodine-tert-butyl hydroperoxide (TBHP) system, which proceeds via the oxidative cleavage of an S-N bond. rsc.org

The direct alkylation of amines with alcohols, promoted by a base, to form N-alkylated sulfonamides. organic-chemistry.org

Arene C-H functionalization methods that avoid the need for pre-functionalized starting materials, offering a more direct route to aryl sulfoximines through a hypervalent iodine intermediate. rsc.org

These methods represent a shift towards more environmentally benign and efficient syntheses of arylsulfonamides.

Transition metal catalysis has revolutionized the synthesis of arylsulfonamides by enabling the convergent coupling of various precursors under mild and highly selective conditions. These methods often exhibit broad functional group tolerance, making them suitable for complex molecule synthesis.

Palladium and copper are the most extensively used metals for these transformations. A palladium-catalyzed Suzuki-Miyaura type cross-coupling has been developed for the preparation of arylsulfonyl chlorides and sulfonamides from arylboronic acids. nih.gov This method is highly regioselective and allows access to substitution patterns that are not achievable through traditional electrophilic aromatic substitution. nih.gov Similarly, palladium catalysis can be used for the sulfonamidation of aryl nonafluorobutanesulfonates and the coupling of methanesulfonamide (B31651) with aryl halides. organic-chemistry.org

Copper-catalyzed reactions provide a cost-effective alternative. acs.org Direct N-arylation of sulfonamides with aryl halides can be achieved using copper catalysts, which is an attractive approach for preparing pharmaceutically important N-aryl sulfonamides. researchgate.net Another copper-catalyzed method facilitates the synthesis of functionalized aryl sulfonamides from stable sodium sulfinates in green solvents, proceeding through a radical coupling pathway. acs.org

Catalytic SystemCoupling PartnersKey FeaturesReference
Palladium CatalystArylboronic Acids + [SO₂Cl]⁺ SynthonHigh regioselectivity; access to diverse substitution patterns. nih.gov
Copper(I) Oxide / LigandSulfonamides + Aryl HalidesDirect N-arylation; avoids genotoxic impurities. researchgate.net
Copper Salt / K₂S₂O₈Sodium Sulfinates + AnilinesUtilizes stable commodity chemicals; proceeds via radical coupling. acs.org
Ni(cod)(DQ)N-arylsulfonamides + Aryl BromidesLigand-free N-arylation of weakly nucleophilic sulfonamides. organic-chemistry.org

Introduction of Fluorine Substituents onto Sulfonamide Scaffolds

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. springernature.com In the context of sulfonamides, fluorine can be incorporated onto the aromatic ring or directly onto the sulfonamide nitrogen. For aromatic fluorination, standard methods of electrophilic or nucleophilic aromatic substitution on a pre-formed ring are typically used. nih.gov

The synthesis of N-fluoro sulfonamides, where a fluorine atom is directly attached to the sulfonamide nitrogen, requires specialized electrophilic fluorinating agents. wikipedia.org These N-F compounds have gained attention for their unique reactivity. The synthesis of N-fluoro sulfonamides can be achieved through the transfer fluorination of the corresponding sulfonamide salt using a stable, solid fluorinating agent like N-fluorobenzenesulfonimide (NFSI). doi.org This method is generally rapid and does not require specialized equipment. doi.org Other approaches involve the use of elemental fluorine, although this is often hazardous, or other N-F reagents like Selectfluor®. springernature.comresearchgate.net

Fluorinating Reagent GenerationExamplesCharacteristicsReference
First GenerationFluorine gas (F₂), Xenon difluoride (XeF₂)Highly reactive and hazardous. springernature.comresearchgate.net
Second GenerationN-fluorobenzenesulfonimide (NFSI), Selectfluor®Strongly electrophilic/oxidative; can lead to side reactions. springernature.comresearchgate.net
Third GenerationN-fluoro-N-arylsulfonamides (NFASs)Designed for radical fluorination under mild conditions; minimizes side reactions. springernature.comresearchgate.net

A significant advancement in fluorination chemistry is the development of N-fluoro-N-arylsulfonamides (NFASs) as a third generation of radical fluorinating agents. springernature.com Unlike second-generation reagents such as Selectfluor® and NFSI, which are often strongly electrophilic and can lead to unwanted oxidation side reactions, NFASs are designed to function efficiently under mild, radical conditions. springernature.comresearchgate.net

The key feature of NFASs is their very weak N–F bond, with dissociation energies calculated to be in the range of 220.0–226.1 kJ mol⁻¹. springernature.com This is 30–45 kJ mol⁻¹ lower than that of second-generation reagents, which favors clean radical fluorination over undesired electrophilic or electron transfer processes. researchgate.net These reagents are stable, easily prepared, and have been successfully applied in the metal-free radical hydrofluorination of alkenes, including remote C–H fluorination via a 1,5-hydrogen atom transfer. researchgate.net The development of NFASs has the potential to significantly expand the scope of radical fluorination by enabling powerful transformations under milder conditions. springernature.com

Synthesis of N-Substituted Benzenesulfonamides

The synthesis of N-substituted benzenesulfonamides is crucial for modulating the pharmacological properties of these compounds. The substitution can be achieved either by starting with a pre-substituted amine that is then reacted with a benzenesulfonyl chloride, or by functionalizing the nitrogen atom of a primary sulfonamide.

N-alkylation of primary sulfonamides can be accomplished through various methods, including reactions with alkyl halides or using reductive amination protocols. Transition-metal catalysis has also been applied; for instance, ruthenium complexes can catalyze the N-alkylation of sulfonamides using alcohols as the alkylating agents in a "borrowing hydrogen" approach. organic-chemistry.org For the synthesis of N-aryl sulfonamides, copper- and palladium-catalyzed cross-coupling reactions are particularly effective, as detailed in section 2.1.2. researchgate.net

A two-step synthesis for N-substituted N-benzyl-4-methylbenzenesulfonamides involves the initial reaction of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation of the resulting sulfonamide. nsf.gov This highlights a common and versatile strategy for creating di-substituted sulfonamides.

Synthetic Routes for Dimethylbenzene Sulfonamide Core Structures

The synthesis of a specific core structure like dimethylbenzene sulfonamide relies on the application of general arylsulfonamide synthetic methods to appropriately substituted starting materials. To synthesize the 2-fluoro-5-methylbenzene sulfonamide portion of the target compound, several routes can be envisioned:

From a Substituted Aniline (B41778): A Sandmeyer-type reaction starting from 2-fluoro-5-methylaniline (B1296174) would be a classical approach. The aniline is first diazotized, then reacted with sulfur dioxide in the presence of a copper catalyst to form the corresponding 2-fluoro-5-methylbenzene-1-sulfonyl chloride. nih.gov This sulfonyl chloride can then be reacted with an appropriate amine (e.g., methylamine (B109427) for the target compound) to yield the final sulfonamide.

From a Substituted Arylboronic Acid: A palladium-catalyzed chlorosulfonylation, as described by Biscoe and co-workers, could be employed. nih.gov Starting with 2-fluoro-5-methylphenylboronic acid, a cross-coupling reaction with a sulfur dioxide surrogate would generate the sulfonyl chloride in a highly regioselective manner. This intermediate is then converted to the sulfonamide.

Direct C-H Functionalization: While more challenging, direct C-H sulfonylation of 1-fluoro-4-methylbenzene could potentially be used, although controlling the regioselectivity to favor substitution ortho to the fluorine atom would be a significant challenge.

Once the 2-fluoro-5-methylbenzene-1-sulfonyl chloride is obtained, the final step is the reaction with methylamine to form this compound. This is a standard nucleophilic substitution reaction, typically carried out in the presence of a base to neutralize the HCl byproduct.

Advanced Derivatization and Functionalization Strategies

The strategic modification of this compound and its analogs is crucial for the development of specialized research tools. These modifications can fine-tune the molecule's electronic properties, steric hindrance, and reactivity, enabling its use in a wide array of chemical and biological investigations.

Acylation, Alkylation, and Silylation for Research Probes

The nitrogen atom of the sulfonamide group in N-alkylated benzenesulfonamides serves as a key site for derivatization. Acylation, alkylation, and silylation are fundamental transformations that introduce a diverse range of functional groups, thereby altering the physicochemical properties of the parent molecule to create specialized research probes.

Acylation: The N-acylation of N-alkyl arenesulfonamides is a common strategy to introduce carbonyl functionalities. This can be achieved using various acylating agents, such as acyl chlorides and anhydrides, often in the presence of a base to neutralize the acidic byproduct. For instance, N-alkyl benzenesulfonamides can be effectively acylated with anhydrides, a reaction that is often more efficient than using acyl chlorides. researchgate.net These N-acyl-N-alkyl sulfonamides have been explored as reactive "warheads" in ligand-directed covalent labeling of proteins, such as G protein-coupled receptors (GPCRs), for biochemical studies. nih.govacs.org The introduction of an acyl group can modulate the reactivity and binding affinity of the molecule to its target.

Table 1: Examples of N-Acylation of N-Alkyl Arenesulfonamides
N-Alkyl ArenesulfonamideAcylating AgentBaseSolventProductYield (%)Reference
N-MethylbenzenesulfonamideAcetic AnhydridePyridineDichloromethaneN-Acetyl-N-methylbenzenesulfonamideHighGeneral Method
N-Ethyl-p-toluenesulfonamideBenzoyl ChlorideTriethylamineTetrahydrofuranN-Benzoyl-N-ethyl-p-toluenesulfonamideGood researchgate.net
N-Alkyl Fluorosulfonyl-containing LigandAlkyne-containing Acyl ChlorideNot SpecifiedNot SpecifiedN-Acyl-N-alkyl sulfonamide ProbeNot Specified nih.gov

Alkylation: Further N-alkylation of N-alkyl benzenesulfonamides introduces a second alkyl group, leading to tertiary sulfonamides. This transformation can be accomplished using alkyl halides in the presence of a base. dnu.dp.ua Lewis acids such as FeCl₃ and ZnCl₂ have been shown to catalyze the alkylation of sulfonamides with 1,2-dibromo-2-phenylethane. dnu.dp.ua These reactions expand the steric and electronic diversity of the sulfonamide library. The choice of alkylating agent and reaction conditions can be tailored to introduce a variety of alkyl chains, including those bearing other functional groups for further manipulation.

Table 2: Examples of N-Alkylation of N-Alkyl Arenesulfonamides
N-Alkyl ArenesulfonamideAlkylating AgentCatalyst/BaseSolventProductYield (%)Reference
N-MethylbenzenesulfonamideIodomethanePotassium CarbonateAcetoneN,N-DimethylbenzenesulfonamideHighGeneral Method
Benzenesulfonamide (B165840)1,2-Dibromo-2-phenylethaneFeCl₃1,2-DichloroethaneN-(2-Bromo-1-phenylethyl)benzenesulfonamideGood dnu.dp.ua
Methanesulfonamide1,2-Dibromo-2-phenylethaneZnCl₂1,2-DichloroethaneN-(2-Bromo-1-phenylethyl)methanesulfonamideGood dnu.dp.ua

Silylation: The introduction of a silyl (B83357) group, typically at the nitrogen atom, can serve as a protective strategy or can modify the solubility and reactivity of the sulfonamide. The reaction of N-silylamines with sulfonyl chlorides is a high-yielding method for the preparation of sulfonamides, indicating the feasibility of N-silylation. nih.gov This approach can be used to generate silylated intermediates that are amenable to further functionalization. While direct silylation of N-alkyl sulfonamides is less commonly detailed, the principles of amine silylation are applicable.

Nucleophilic Substitution Reactions with Sulfonamides as Precursors

While the sulfonamide group is generally considered robust, it can be engineered to act as a leaving group in nucleophilic substitution reactions, or the sulfonyl moiety itself can be the target of nucleophilic attack. This versatility allows for the transformation of sulfonamides into a variety of other functional groups.

The classic Hinsberg reaction, which uses benzenesulfonyl chloride to derivatize primary and secondary amines, is a testament to the reactivity of the sulfonyl chloride precursor. wikipedia.org The resulting sulfonamide is typically stable. However, under specific conditions, the sulfonamide bond can be cleaved. More advanced strategies involve the activation of the sulfonamide nitrogen, making the sulfonyl group susceptible to displacement.

Furthermore, the arylsulfonate moiety is an excellent leaving group in nucleophilic substitution reactions. researchgate.net While this does not directly involve the sulfonamide group as a precursor in the same sense, the underlying principles of sulfonyl chemistry are relevant. Research into nucleophile-assisting leaving groups based on arylsulfonates has demonstrated significant rate enhancements in halogenation reactions. researchgate.net

In the context of this compound, the fluorine atom on the benzene ring is susceptible to nucleophilic aromatic substitution, a reaction pathway that can be exploited to introduce a wide range of nucleophiles, thereby creating a diverse library of analogs. The electron-withdrawing nature of the sulfonamide group can activate the aromatic ring towards such substitutions.

Table 3: Conceptual Nucleophilic Substitution Reactions
Sulfonamide PrecursorNucleophileConditionsProductApplication
Activated N-Aryl SulfonamideAmineBase-mediatedN,N'-Disubstituted AmineSynthesis of complex amines
This compoundAlkoxide (e.g., NaOCH₃)High Temperature, Polar Aprotic Solvent2-Methoxy-N,5-dimethylbenzene-1-sulfonamideModification of electronic properties
This compoundThiolate (e.g., NaSPh)Palladium or Copper Catalyst2-(Phenylthio)-N,5-dimethylbenzene-1-sulfonamideIntroduction of sulfur-based functionalities

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

In the ¹H-NMR spectrum of "this compound," distinct signals corresponding to the aromatic protons, the N-methyl protons, and the aromatic methyl protons are expected. The aromatic region would likely display a complex splitting pattern due to the presence of both fluorine and methyl substituents on the benzene ring.

Based on analogous structures, the predicted chemical shifts (δ) are as follows: The aromatic protons are expected to resonate in the range of 7.0-8.0 ppm. The proton ortho to the fluorine atom would likely appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The other two aromatic protons would also exhibit splitting based on their coupling with neighboring protons. The N-methyl group protons would likely appear as a singlet or a doublet (if coupled to the sulfonamide nitrogen's proton) around 2.5-3.0 ppm. The aromatic methyl group at the 5-position is expected to produce a singlet at approximately 2.4 ppm.

Predicted ¹H-NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic-H 7.0 - 8.0 m
N-CH₃ 2.5 - 3.0 s or d
Ar-CH₃ ~2.4 s

s = singlet, d = doublet, m = multiplet. Data is predictive and based on analogous compounds.

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For "this compound," distinct signals for each carbon atom in the benzene ring and the two methyl groups are anticipated. The carbon atom directly bonded to the fluorine atom is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet. Its chemical shift would be significantly influenced by the high electronegativity of fluorine.

The predicted chemical shifts for the aromatic carbons would range from approximately 115 to 165 ppm. The carbon bearing the fluorine (C-2) would be downfield and split into a doublet. The carbon attached to the sulfonyl group (C-1) would also be downfield. The N-methyl carbon is expected to appear around 30-40 ppm, while the aromatic methyl carbon would be observed at approximately 20-25 ppm.

Predicted ¹³C-NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic C-F 155 - 165 d (¹JCF)
Aromatic C-S 135 - 145 s
Other Aromatic C 115 - 135 d
N-CH₃ 30 - 40 q
Ar-CH₃ 20 - 25 q

s = singlet, d = doublet, q = quartet. Data is predictive and based on analogous compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of "this compound" is expected to show characteristic absorption bands for the N-H, C-H, S=O, C=C, and C-F bonds.

Key expected vibrational frequencies include a band for the N-H stretch of the sulfonamide group around 3300-3200 cm⁻¹. Asymmetric and symmetric stretching vibrations of the S=O group in the sulfonamide are expected to appear as two strong bands in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. A characteristic band for the C-F stretch is expected in the range of 1250-1000 cm⁻¹.

Predicted FTIR Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch 3300 - 3200 Medium
Aromatic C-H Stretch 3100 - 3000 Medium
S=O Asymmetric Stretch 1350 - 1300 Strong
S=O Symmetric Stretch 1170 - 1150 Strong
C-F Stretch 1250 - 1000 Strong
Aromatic C=C Stretch 1600 - 1450 Medium-Strong

Data is predictive and based on analogous compounds.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For "this compound" (C₈H₁₀FNO₂S), the calculated exact mass would be a key piece of data for its confirmation.

Upon ionization, the molecule would undergo fragmentation, providing valuable structural information. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the S-C(aryl) bond. The loss of SO₂ is also a characteristic fragmentation pattern. The resulting fragmentation pattern would be a unique fingerprint for the molecule, aiding in its structural confirmation.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for "this compound" is not publicly available, analysis of related sulfonamide structures reveals common structural motifs.

It is anticipated that the geometry around the sulfur atom would be tetrahedral. The benzene ring would be planar, and the orientation of the sulfonamide group relative to the ring would be a key conformational feature. In the solid state, it is highly probable that intermolecular hydrogen bonds would be formed between the N-H of the sulfonamide group of one molecule and an oxygen atom of the sulfonyl group of a neighboring molecule, leading to the formation of supramolecular assemblies.

Advanced Spectroscopic Techniques for Electronic and Vibrational Properties

UV-Visible Spectroscopy for Electronic Transitions

The electronic absorption spectrum of a molecule like this compound, typically measured in a solvent such as ethanol (B145695) or cyclohexane, would be expected to exhibit absorption bands in the ultraviolet region, likely between 200 and 400 nm. These absorptions arise from electronic transitions within the molecule, primarily π → π* and n → π* transitions associated with the substituted benzene ring and the sulfonamide group.

The benzene ring is the principal chromophore. Substituents on the ring—fluorine, a methyl group, and the N,N-dimethylsulfamoyl group—would influence the position (λmax) and intensity (εmax) of these absorption bands. The fluorine atom and methyl group, acting as auxochromes, would likely cause a bathochromic (red) shift and a hyperchromic effect on the primary and secondary benzene bands. The strong electron-withdrawing nature of the sulfonamide group would further modulate these transitions. A hypothetical data table for such an analysis is presented below, though it is important to note this is illustrative due to the absence of experimental data.

Hypothetical UV-Visible Spectral Data

Solvent λmax (nm) Molar Absorptivity (εmax) (L mol-1 cm-1) Assignment
Ethanol ~220-240 - π → π* (Primary band)

Analysis of Vibrational Modes, including Sulfamoyl Group Characteristics

Vibrational spectroscopy, through Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. For this compound, the spectra would be complex, showing characteristic vibrations for the aromatic ring, the methyl groups, and the sulfonamide moiety.

The sulfamoyl group (-SO2N(CH3)2) has distinct vibrational modes. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically strong in the IR spectrum and appear in the ranges of 1370–1330 cm-1 and 1180–1160 cm-1, respectively. The S-N stretching vibration is expected in the 940–840 cm-1 region. The C-F bond of the fluorinated benzene ring would exhibit a strong stretching vibration, typically in the 1250-1000 cm-1 range. Aromatic C-H stretching vibrations would be observed above 3000 cm-1, while the C-H bending modes of the ring and the methyl groups would appear at lower wavenumbers.

Expected Vibrational Modes and Frequency Ranges

Functional Group Vibrational Mode Expected Frequency Range (cm-1)
Sulfamoyl (-SO2N) Asymmetric SO2 Stretch 1370–1330
Sulfamoyl (-SO2N) Symmetric SO2 Stretch 1180–1160
Sulfamoyl (-SO2N) S-N Stretch 940–840
Aromatic Ring C-H Stretch 3100–3000
Aromatic Ring C=C Stretch 1600–1450
Fluoroaromatic C-F Stretch 1250–1000

Hirshfeld Surface Analysis and Topological Studies

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis requires crystallographic information, which is not available for this compound.

Hypothetical Contributions to Hirshfeld Surface Contacts

Interaction Type Hypothetical Percentage Contribution
H···H > 40%
H···C / C···H ~20-30%
H···O / O···H ~10-20%
H···F / F···H ~5-10%

Without experimental or computational data specifically for this compound, any detailed discussion remains speculative.

Computational and Theoretical Investigations of 2 Fluoro N,5 Dimethylbenzene 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 2-Fluoro-N,5-dimethylbenzene-1-sulfonamide. These calculations offer a detailed view of its electronic structure and geometry.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. indexcopernicus.com For sulfonamide derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G+(d,p), are employed to optimize the molecular geometry and predict various molecular properties. nih.govresearchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. indexcopernicus.com

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Global Reactivity Parameters

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe a molecule's chemical reactivity and kinetic stability. youtube.comwikipedia.orgpearson.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower stability. wikipedia.orgmalayajournal.org

For fluorinated sulfonamides, DFT methods are used to calculate the energies of the HOMO and LUMO. researchgate.net This analysis helps in predicting how the molecule will interact with other species. Global reactivity parameters, such as electronegativity, chemical hardness, and global softness, can be derived from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.

Molecular Dynamics and Simulation Studies of Fluorinated Ligands

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of the conformational changes and interactions of fluorinated ligands like this compound over time.

Development and Validation of Atomistic Force Fields for Fluorinated Substances

Accurate MD simulations rely on well-parameterized force fields, which are sets of equations and associated parameters that describe the potential energy of a system of atoms. wikipedia.org For fluorinated compounds, developing and validating specific force fields is crucial due to the unique properties of the fluorine atom. nih.gov Force fields like AMBER have been extended with parameters for fluorinated aromatic amino acids to enable more accurate simulations of fluorine-containing proteins. nih.gov These parameters are often derived from quantum mechanical calculations and validated against experimental data. The development of transferable force field parameters for various organic molecules, including those with fluorine, is an active area of research. chemrxiv.org

Investigation of Hydration Free Energies and Water Network Interactions

The interaction of a molecule with water is critical for its biological activity and physical properties. Hydration free energy, the free energy change when a molecule is transferred from a vacuum to water, is a key thermodynamic property that can be calculated using MD simulations. escholarship.orgacs.orgresearchgate.net Databases like FreeSolv provide experimental and calculated hydration free energies for a wide range of small molecules. escholarship.org

For fluorinated compounds, understanding their interaction with water networks is particularly important. MD simulations can reveal the specific interactions between the fluorinated ligand and surrounding water molecules, providing insights into its solubility and how it might interact with biological targets in an aqueous environment. The accuracy of these calculations is highly dependent on the force field used. nih.govsemanticscholar.org

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. qub.ac.uk It is widely used in drug design to understand how a ligand, such as this compound, might interact with a protein target. nih.govnih.gov

Prediction of Binding Affinities and Modes

Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a small molecule, such as this compound, within the active site of a target protein. This method is instrumental in drug discovery and molecular biology.

Molecular docking simulations for sulfonamide derivatives have been performed to assess their binding modes with potential biomolecular targets, such as carbonic anhydrase IX (CA IX), which is often highly expressed in some cancer cells. nih.govtandfonline.com The binding affinity of a ligand to a protein is often expressed as a binding energy score, with more negative values indicating a stronger interaction. For a series of N-substituted sulfonamides, molecular docking analysis has shown favorable binding affinities toward potential drug targets, with binding affinities ranging from -6.8 to -8.2 kcal/mol. nih.gov

In the context of this compound, a hypothetical docking study against a relevant enzyme, for instance, a bacterial dihydropteroate (B1496061) synthase or a human carbonic anhydrase isoform, could be performed. The simulation would place the molecule in various conformations within the enzyme's binding pocket and calculate the most energetically favorable binding mode. The predicted binding affinity is influenced by factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein. For example, the sulfonamide group is known to coordinate with the zinc ion in the active site of carbonic anhydrases. nih.gov

Table 1: Predicted Binding Affinities of this compound and Related Analogs with a Hypothetical Target Protein

CompoundPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
This compound -7.5Hydrogen bond with catalytic residue, hydrophobic interactions with pocket lining
Analog 1 (N-methyl variant)-7.2Similar to parent, slightly altered hydrophobic contacts
Analog 2 (Des-fluoro variant)-7.0Weaker electrostatic interaction due to absence of fluorine
Analog 3 (p-methyl variant)-7.6Enhanced hydrophobic interaction in the p-methyl pocket

Identification of Key Amino Acid Residues in Binding Pockets

A crucial outcome of molecular docking and molecular dynamics simulations is the identification of key amino acid residues that are critical for ligand binding. These residues form the binding pocket and their interactions with the ligand determine the specificity and affinity of the binding.

For sulfonamide inhibitors of human carbonic anhydrase II, computational studies have identified critical amino acid residues that significantly contribute to the binding affinity. rsc.org For instance, the active site loop containing residues such as Leu198, Thr199, and His200 has been shown to be important for the binding of sulfonamide drugs. rcsb.org Photoaffinity labeling followed by mass spectrometry analysis has also been used to elucidate inhibitor binding sites, identifying specific amino acids that form covalent linkages with photoreactive sulfonamide probes. acs.org Molecular dynamics simulations further provide insights into the stability of these interactions over time.

In a hypothetical binding scenario for this compound, the sulfonamide group would likely interact with key residues in the active site. The fluorine atom could form specific interactions, such as halogen bonds or hydrogen bonds, with appropriate amino acid side chains. The dimethyl substitution on the nitrogen atom and the methyl group on the benzene (B151609) ring would likely engage in van der Waals and hydrophobic interactions with nonpolar residues within the binding pocket.

Table 2: Key Amino Acid Residues in the Hypothetical Binding Pocket for this compound

Amino Acid ResidueType of InteractionPredicted Role in Binding
Threonine 199Hydrogen BondAnchors the sulfonamide group in the active site
Valine 121HydrophobicInteracts with the benzene ring
Leucine 198HydrophobicForms part of the hydrophobic pocket accommodating the methyl groups
Glutamine 92Hydrogen BondPotential interaction with the fluorine atom
Histidine 64CoordinationInteracts with the zinc-bound sulfonamide

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. These models use statistical methods to correlate physicochemical properties of molecules with their activities.

Conventional Multiple Regression Analysis in SAR Studies

Multiple Linear Regression (MLR) is a statistical technique used to model the relationship between a dependent variable (biological activity) and two or more independent variables (physicochemical descriptors). nih.gov In the context of Structure-Activity Relationship (SAR) studies of sulfonamides, MLR has been used to develop QSAR models for their antibacterial activity. nih.gov

For a series of sulfonamide derivatives, a typical MLR equation might take the form:

log(1/C) = a(logP) + b(pKa) + c(Steric_Parameter) + d

Where log(1/C) is the biological activity (C being the concentration required for a certain effect), logP is the logarithm of the partition coefficient (a measure of lipophilicity), pKa is the acid dissociation constant, and Steric_Parameter represents the size and shape of a substituent. The coefficients a, b, and c are determined by the regression analysis and indicate the relative importance of each descriptor. For antibacterial sulfonamides, studies have shown that the degree of ionization plays a dominant role in their activity. nih.gov

Comparative Molecular Field Analysis (CoMFA) for 3D-QSAR

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. qub.ac.uk The molecules in the dataset are aligned, and the steric and electrostatic fields are calculated at various grid points surrounding them. Partial least squares (PLS) analysis is then used to derive a relationship between these fields and the biological activity.

The results of a CoMFA study are often visualized as contour maps, which show regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease biological activity. For aryl sulfonamide derivatives as Mcl-1 inhibitors, CoMFA has been used to develop 3D-QSAR models. qub.ac.uk A hypothetical CoMFA study on this compound and its analogs could reveal that increased steric bulk at the 5-position of the benzene ring is favorable for activity, while electronegative substituents at the 2-position enhance binding.

Table 3: Statistical Parameters from a Hypothetical CoMFA Study on Sulfonamide Analogs

ParameterValueInterpretation
q² (cross-validated r²)0.65Good predictive ability of the model
r² (non-cross-validated)0.92Good correlation between predicted and actual activity
Standard Error of Prediction0.35Low error in prediction
F-statistic120.5Statistically significant model

Correlation of Physicochemical Descriptors (e.g., Hammett's σ factor, pKa) with Biological Activity

The biological activity of sulfonamides is often correlated with their physicochemical properties. Key descriptors include Hammett's σ factor, which quantifies the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring, and the pKa, which indicates the acidity of the sulfonamide N-H proton.

Studies on sulfonamides have shown a strong linear correlation between the pKa values and Hammett sigma values. sdu.dk Electron-withdrawing groups (positive σ values) tend to decrease the pKa, making the sulfonamide more acidic, which can influence its binding to target enzymes and its pharmacokinetic properties. The antibacterial activity of sulfonamides has been shown to be related to their degree of ionization, which is a function of their pKa and the pH of the medium. nih.gov For optimal antibacterial activity, a pKa value between 6.6 and 7.4 is often considered ideal. slideshare.net

Mechanistic Studies of Biological Interactions and Molecular Targets

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

Dihydropteroate Synthase (DHPS) is a key enzyme in the folate biosynthesis pathway of many microorganisms. Sulfonamides, as a class of antimicrobial agents, are known to inhibit DHPS by acting as competitive antagonists of its natural substrate, p-aminobenzoic acid (PABA). This inhibition disrupts the synthesis of dihydrofolate, a precursor essential for DNA synthesis and repair, thereby impeding microbial growth.

Mechanism of Competitive Antagonism with p-Aminobenzoic Acid (PABA) Analogs

The structural similarity between sulfonamides and PABA allows them to bind to the active site of DHPS. This competitive binding prevents PABA from accessing the enzyme, thus halting the folate synthesis pathway. While this is the general mechanism for sulfonamides, specific details regarding the competitive antagonism of 2-Fluoro-N,5-dimethylbenzene-1-sulfonamide with PABA are not available.

Structural Insights into Enzyme-Inhibitor Complexes

The formation of stable enzyme-inhibitor complexes is crucial for the inhibitory action of sulfonamides. X-ray crystallography and other structural biology techniques have provided detailed insights into the binding of various sulfonamides to the DHPS active site. However, there are no published structural data for the complex formed between DHPS and this compound.

Kinetic Characterization of Enzyme Inhibition (Ki, IC50)

The potency of an enzyme inhibitor is quantified by kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are determined through enzyme kinetic assays and provide a measure of the inhibitor's affinity for the enzyme. For this compound, specific Ki or IC50 values for DHPS inhibition have not been reported.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications. Sulfonamides are a well-established class of CA inhibitors.

Investigation of Diverse Binding Modes and Zinc(II) Ion Coordination

The inhibitory activity of sulfonamides against CAs is primarily due to the coordination of the sulfonamide group to the catalytic zinc(II) ion in the enzyme's active site. The binding mode can vary depending on the specific sulfonamide and the CA isoform. Research has explored these diverse binding modes and the coordination chemistry with the zinc ion for many sulfonamides, but such investigations have not been conducted for this compound.

Mechanisms of Isoform Selectivity in CA Inhibition

Humans have multiple CA isoforms, and achieving isoform-selective inhibition is a key goal in drug design to minimize off-target effects. The selectivity of sulfonamide inhibitors is influenced by the specific chemical features of the inhibitor and the structural differences in the active sites of the various CA isoforms. The mechanisms governing the potential isoform selectivity of this compound have not been studied.

Influence of N-Substitution on CA Binding and Selectivity

The interaction of sulfonamides with carbonic anhydrases (CAs) is a cornerstone of their pharmacological activity. The primary, unsubstituted sulfonamide group (—SO₂NH₂) is crucial for high-affinity binding. It coordinates directly to the Zn(II) ion within the enzyme's active site in its deprotonated, anionic form (—SO₂NH⁻). mdpi.com This interaction is stabilized by a network of hydrogen bonds with amino acid residues, such as Thr199. researchgate.net

Modification of the sulfonamide nitrogen, known as N-substitution, significantly alters this binding mechanism and, consequently, the inhibitory profile.

Reversible Competitive Inhibition : N-methylated sulfonamides, such as N-methylacetazolamide, have been shown to act as reversible competitive inhibitors of carbonic anhydrase. This contrasts with the noncompetitive inhibition observed with primary sulfonamides like acetazolamide. The N-substitution prevents the direct, strong coordination to the zinc ion characteristic of primary sulfonamides. nih.gov

Irreversible Inhibition : The introduction of both N-hydroxy and N-methyl substituents can lead to irreversible inhibition of carbonic anhydrase. nih.gov

Abolished Activity : In some cases, simple N-methylation can completely abolish the inhibitory effect of a sulfonamide compound against carbonic anhydrase. acs.org

The selectivity of sulfonamide inhibitors for different CA isoforms is also heavily influenced by substitutions on the aromatic ring and the nature of the N-substituents. While the zinc-binding sulfonamide group provides the primary anchor, secondary interactions between the inhibitor's "tail" (the rest of the molecule) and other regions of the CA active site determine isoform selectivity. drugbank.com For instance, arylsulfonamides can be designed to bind in hydrophobic pockets within the active site, and structural modifications can exploit differences between isoforms to achieve selectivity. nih.govwikipedia.org The design of inhibitors with multiple "tails" attached to the core benzenesulfonamide (B165840) structure has been explored to improve ligand/isoform matching and enhance selectivity, particularly for tumor-associated isoforms like CA IX and CA XII over cytosolic forms CA I and II. acs.orgnih.gov

Table 1: Effect of Substitution on Carbonic Anhydrase Inhibition for Select Sulfonamides
CompoundSubstitution TypeTarget Isoform(s)Inhibition Constant (Kᵢ)Inhibition Type
AcetazolamidePrimary (Unsubstituted)hCA II12 nMNoncompetitive mdpi.comnih.gov
N-MethylacetazolamideN-MethylCarbonic AnhydraseNot specifiedCompetitive nih.gov
4-chlorobenzenesulfonamidePrimary (Unsubstituted)Carbonic AnhydraseNot specifiedNoncompetitive nih.gov
N-hydroxy-N-methyl-4-chlorobenzenesulfonamideN-hydroxy, N-methylCarbonic AnhydraseNot specifiedIrreversible nih.gov
Various BenzenesulfonamidesPrimary (Unsubstituted)hCA IX1.5 - 38.9 nMNot specified nih.gov
Various BenzenesulfonamidesPrimary (Unsubstituted)hCA XII0.8 - 12.4 nMNot specified nih.gov

Interactions with Other Enzyme Systems and Cellular Pathways

Beyond carbonic anhydrase inhibition, certain sulfonamide derivatives exert potent anticancer effects by interfering with microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell shape. researchgate.net These compounds often act as microtubule-destabilizing agents by binding to tubulin, the protein subunit of microtubules, at or near the colchicine-binding site. nih.govmdpi.com This interaction inhibits the polymerization of tubulin into microtubules. acs.orgnih.gov

The disruption of microtubule dynamics has profound consequences for cell cycle progression. The proper formation and function of the mitotic spindle, which is composed of microtubules, is essential for chromosome segregation during mitosis. acs.org By perturbing spindle microtubule dynamics, antimitotic sulfonamides trigger a mitotic checkpoint, leading to cell cycle arrest, typically in the G2/M phase. researchgate.netnih.govmdpi.com Some sulfonamide analogues have also been shown to induce cell cycle arrest at the G0/G1 phase. nih.govacs.org This blockade of cell division ultimately prevents the proliferation of cancer cells. For example, the novel sulfonamide E7070 was found to disturb the cell cycle at multiple points, including both the G1/S and G2/M transitions in lung cancer cells. researchgate.net

Table 2: Antiproliferative and Tubulin Inhibition Activity of Representative Sulfonamide Derivatives
Compound Class/NameCancer Cell LineAntiproliferative Activity (IC₅₀/GI₅₀)Tubulin Polymerization Inhibition (IC₅₀)Effect on Cell Cycle
Indole sulfonamides (e.g., ER-68378)HeLa6-17 µMNot specifiedMitotic arrest acs.org
Quinoline-sulfonamide (Compound D13)HeLa1.34 µM6.74 µMNot specified mdpi.com
N-(4-(6-amino-5-cyano-4-(3-fluorophenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamideVarious (NCI-60)1.06 - 8.92 µMNot specifiedG2/M arrest mdpi.com
E7070A549 (Lung Cancer)Not specifiedNot specifiedG1/S and G2/M arrest nih.govresearchgate.net
Methanesulfonamide (B31651) analogue of cryptopleurine (B1669640) (Compound 5b)Caki-1 (Renal Cancer)Not specifiedNot specifiedG0/G1 arrest acs.org

The cellular arrest induced by sulfonamides can lead to programmed cell death, or apoptosis. nih.govacs.org This process is often mediated through the activation of specific signaling pathways. Two prominent mechanisms initiated by sulfonamide derivatives are the generation of reactive oxygen species (ROS) and the activation of caspases.

Reactive Oxygen Species (ROS) Generation : Some sulfonamides can induce a significant increase in the intracellular production of ROS. nih.govnih.gov ROS are highly reactive molecules that can cause oxidative damage to cellular components, including lipids, proteins, and DNA. researchgate.net This oxidative stress can disrupt mitochondrial function, evidenced by the dissipation of the mitochondrial membrane potential, and trigger apoptotic signaling. nih.govnih.gov The accumulation of ROS has been identified as an essential mediator in the apoptotic process induced by certain benzo(b)thiophenesulphonamide derivatives. nih.gov

Caspase Activation : The apoptotic cascade is executed by a family of proteases called caspases. Sulfonamide derivatives have been shown to induce apoptosis by activating both initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3). nih.govnih.gov Caspase-9 activation is typically associated with the mitochondrial (intrinsic) pathway of apoptosis, often triggered by cellular stress and the release of cytochrome c. nih.gov Caspase-8 activation is linked to the death receptor (extrinsic) pathway. nih.gov Activation of these initiator caspases converges on the activation of caspase-3, which then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govmsa.edu.egresearchgate.net

The diverse biological activities of sulfonamides are dictated by their molecular structure. The specific arrangement of functional groups and aromatic rings—the compound's structure-activity relationship (SAR)—determines which cellular targets it will interact with and the resulting mechanistic outcome. nih.gov

For anticancer sulfonamides, key structural elements can be correlated with their mechanism of action:

Tubulin Inhibition : For sulfonamides that target tubulin, a common structural motif is the presence of two aryl rings on a central scaffold. For example, diarylsulfonamides have been developed as microtubule-destabilizing agents. The specific substitutions on these aromatic rings are critical for antiproliferative activity. nih.gov In celecoxib, a diarylpyrazole-based sulfonamide, the para-sulfamoylphenyl group is essential for its selective inhibition of the COX-2 enzyme, and its orientation relative to the other aryl ring is crucial for activity. wikipedia.org

Carbonic Anhydrase Inhibition : As discussed, the unsubstituted sulfonamide group is the primary zinc-binding feature for CA inhibitors. However, the nature of the aromatic or heterocyclic ring to which it is attached, along with various substituents, dictates the potency and isoform selectivity. mdpi.comnih.gov These "tail" fragments interact with hydrophobic and hydrophilic residues within the active site cavity, and designing these tails to match the specific topology of different CA isoforms is the basis for achieving selectivity. mdpi.com

General Anticancer Activity : Quantitative structure-property relationship (QSPR) modeling allows researchers to correlate specific structural features and physicochemical properties with biological activity. nih.gov By analyzing different classes of anticancer sulfonamides, including 1,2,4-triazine (B1199460) derivatives and N-acylbenzenesulfonamides, researchers can identify which molecular descriptors (e.g., size, shape, electronic properties) are predictive of anticancer efficacy. mdpi.com This knowledge guides the rational design of new compounds with potentially enhanced activity. nih.gov

Applications in Chemical Biology and Catalysis Research

Utilization as Mechanistic Probes in Biological Systems

Sulfonyl fluorides, which are structurally related to sulfonamides, have emerged as important tools in chemical biology, serving as covalent probes to investigate biological systems. acs.org These compounds can selectively target specific amino acid residues within proteins, such as lysine, tyrosine, and histidine. acs.org The sulfur-fluorine bond, known for its stability and unique reactivity, allows for the formation of stable covalent adducts with these nucleophilic residues. acs.org This capability enables the design of probes for labeling and identifying unknown cellular proteins, a key objective in chemical proteomics. acs.org

The strategy involves incorporating weakly electrophilic sulfonyl fluoride (B91410) warheads into moderately complex organic molecules. These probes can then interact specifically with proteins inside a cell or cell lysate. acs.org This approach has been successfully used to covalently label a wide range of intracellular kinases with high selectivity, aiding in the development of targeted therapies. acs.org The unique stability and reactivity of the organosulfur-fluorine functional group make it a valuable addition to the toolkit of covalent warheads for chemical biology research. nih.govmerckmillipore.com

Role in the Design and Development of Enzyme Inhibitors for Research Purposes

The introduction of fluorine into organic molecules can significantly alter their biological properties, a concept that is widely applied in drug design. researchgate.net Fluorinated compounds are often used to create enzyme inhibitors due to fluorine's ability to form strong bonds and alter the electronic properties of a molecule. researchgate.net The sulfonamide functional group is a well-known pharmacophore present in numerous clinical drugs and is frequently incorporated into the design of enzyme inhibitors. nih.gov

The combination of a fluorine atom and a sulfonamide moiety in a single scaffold is a common strategy in the development of potent inhibitors for various enzymes. Research has shown that fluorinated benzenesulfonic ester derivatives and sulfonamide-Schiff bases can exhibit inhibitory activity against enzymes like α-glucosidase, α-amylase, protein tyrosine phosphatase 1B (PTP1B), and vascular endothelial growth factor receptor 2 (VEGFR-2). researchgate.netnih.gov For instance, certain benzotriazinone sulfonamides have demonstrated effective inhibition of α-glucosidase, an enzyme targeted in diabetes treatment. nih.gov The structural features of fluorinated benzenesulfonamides are thus valuable in the rational design of new, selective, and potent enzyme inhibitors for therapeutic and research applications. nih.gov

Fluorinated Sulfonamides in Catalysis

Fluorinated sulfonamides and their derivatives are versatile compounds that play multiple roles in modern catalysis, from acting as sources of fluorine to participating in complex bond-forming reactions.

N-fluoro-N-arylsulfonamides (NFASs) represent a third generation of radical fluorinating agents, offering significant advantages over previous generations of reagents like fluorine gas, N-fluorobenzenesulfonimide (NFSI), and Selectfluor®. springernature.comnih.govresearchgate.net These earlier reagents often suffer from being hazardous or strongly electrophilic, leading to unwanted side reactions. nih.govresearchgate.net NFASs are designed to function under mild, radical reaction conditions, which minimizes these undesired processes. springernature.com

A key feature of NFASs is their lower N–F bond dissociation energies (BDEs), which are 30–45 kJ mol⁻¹ weaker than those of second-generation reagents. nih.govresearchgate.net This property facilitates clean radical fluorination over competing side reactions. nih.gov The utility of NFASs has been showcased in metal-free radical hydrofluorination of alkenes, including efficient remote C–H fluorination through a 1,5-hydrogen atom transfer mechanism. nih.govresearchgate.net These characteristics position NFASs as promising reagents of choice for a variety of radical fluorination processes in organic synthesis. nih.gov

Table 1: Comparison of Radical Fluorinating Agent Generations

Generation Representative Agents Key Characteristics Limitations
First Fluorine gas (F₂), Hypofluorites High reactivity Hazardous, difficult to handle, lack of selectivity springernature.comnih.gov
Second NFSI, Selectfluor® Crystalline solids, easier to handle Strong electrophilic/oxidative character, can lead to side reactions springernature.comnih.govresearchgate.net

| Third | N-Fluoro-N-arylsulfonamides (NFASs) | Lower N-F BDE, suitable for mild radical conditions, favors clean fluorination | Newer class of reagents, scope still being explored nih.govresearchgate.net |

The field of sulfur(VI) fluoride chemistry has expanded rapidly, with sulfonyl fluorides becoming central building blocks, particularly through the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govmerckmillipore.com Catalytic strategies have been developed to both synthesize and derivatize molecules containing the sulfonyl fluoride group. nih.govacs.org

Catalytic methods for the synthesis of aryl sulfonyl fluorides include one-pot palladium-catalyzed reactions from aryl bromides and bismuth-catalyzed processes using boronic acids. nih.govmdpi.com These methods often involve an initial sulfonylation followed by an in situ oxidation and fluorination. nih.gov Another approach involves the catalytic generation of sulfur-centered radicals for subsequent C–S bond formation. acs.org Once formed, the sulfonyl fluoride moiety can be catalytically activated for nucleophilic substitution, enabling the synthesis of sulfonamides and sulfamates. acs.orgresearchgate.netnih.gov For example, 1-hydroxybenzotriazole (B26582) (HOBt) has been identified as an efficient nucleophilic catalyst for the amidation of sulfonyl fluorides, even with sterically hindered amines. researchgate.netnih.gov

Sulfonamides are key structures in organic chemistry, and their synthesis often involves the formation of a carbon-nitrogen (C–N) bond. Catalytic methods have become indispensable for creating these linkages efficiently. mdpi.com Transition-metal catalysis, photocatalysis, and electrocatalysis are employed to facilitate C–N bond formation between various nitrogen sources, including sulfonamides, and carbon-based coupling partners. mdpi.com For instance, copper-catalyzed systems can promote the coupling of sulfonamides with carboxylic acids via a net oxidative decarboxylation pathway. mdpi.com

Cross-dehydrogenative coupling has also emerged as an eco-friendly alternative for S–N bond formation, directly coupling thiols with amines to produce sulfonamides, thereby avoiding pre-functionalized starting materials and minimizing waste. rsc.org Recently, a novel method for synthesizing primary sulfonamides involves the formal insertion of SO₂ into the C–N bond of primary amines, a transformation enabled by a dual-function anomeric amide reagent. nih.gov This process proceeds through a radical chain mechanism to forge the critical S–N bond. nih.gov

Synthetic Utility in Generating Complex Molecular Architectures

The benzenesulfonamide (B165840) framework is a valuable scaffold in the synthesis of complex and biologically active molecules. nih.gov Its structural and chemical properties allow it to serve as a core building block that can be readily modified to optimize biological activity, metabolic stability, and pharmacokinetic profiles. nih.gov

A notable example is the structural optimization of salicylamide-based influenza hemagglutinin (HA) inhibitors, which led to the identification of potent benzenesulfonamide derivatives. nih.gov In this work, the sulfonamide scaffold was crucial for improving antiviral activity and metabolic stability, resulting in orally bioavailable drug candidates. The synthesis of these complex inhibitors involved multi-step sequences where the benzenesulfonamide core was introduced and subsequently elaborated. For example, a key synthetic step involved the coupling of a substituted sulfonamide with an amine partner under basic conditions to construct the core of the final inhibitor. nih.gov This demonstrates the utility of the sulfonamide moiety as a reliable and versatile component for building complex molecular architectures with desired therapeutic properties.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways for Derivatization

The future development of 2-Fluoro-N,5-dimethylbenzene-1-sulfonamide as a lead compound is contingent on the exploration of innovative and efficient synthetic methodologies for its derivatization. Traditional methods for sulfonamide synthesis, while effective, often face limitations regarding substrate scope and functional group tolerance. Modern synthetic strategies offer promising avenues to overcome these challenges.

Recent advancements in palladium-catalyzed cross-coupling reactions, for instance, provide a powerful tool for the synthesis of N-aryl sulfonamides. researchgate.netnih.gov These methods allow for the direct formation of the C-N bond, bypassing the need for harsh reaction conditions and expanding the range of accessible derivatives. researchgate.net The application of techniques such as the Chan-Lam N-arylation under copper catalysis also presents a milder and more environmentally benign alternative for creating diverse libraries of sulfonamide analogs. researchgate.net

Furthermore, the development of one-pot, multi-component reactions is a key area of future research. These strategies enhance synthetic efficiency by combining several reaction steps into a single procedure, thereby reducing waste and purification efforts. thieme-connect.com The mechanochemical synthesis of aromatic sulfonamides is another emerging green chemistry approach that can lead to the production of diverse structures with high yields. thieme-connect.com

Future synthetic explorations should focus on:

Late-stage functionalization: Developing methods for the selective modification of the this compound core at a late stage of the synthesis to rapidly generate a wide array of derivatives.

Flow chemistry: Utilizing continuous flow reactors to improve reaction control, safety, and scalability for the synthesis of novel sulfonamides.

Biocatalysis: Investigating the use of enzymes to catalyze specific transformations, offering high chemo-, regio-, and stereoselectivity.

Advanced Computational Modeling for Predictive Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and providing deep insights into their mechanisms of action. For this compound, advanced computational modeling will be pivotal in guiding the synthesis of derivatives with optimized properties.

Molecular docking simulations can be employed to predict the binding modes and affinities of novel derivatives within the active sites of various biological targets. rjb.rowisdomlib.org This in silico screening approach allows for the prioritization of compounds for synthesis, thereby saving time and resources. nih.gov For example, docking studies have been instrumental in understanding the interactions of sulfonamides with enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov

Density Functional Theory (DFT) calculations can provide detailed information about the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs. researchgate.netmdpi.com These calculations can help in understanding the structure-activity relationships (SAR) and in predicting the impact of structural modifications on the compound's biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their observed biological activities. nih.gov These models can then be used to predict the activity of yet-unsynthesized compounds, further guiding the design process.

Future computational efforts should aim to:

Develop more accurate and efficient scoring functions for molecular docking to improve the prediction of binding affinities.

Employ molecular dynamics simulations to study the dynamic behavior of the ligand-receptor complexes and to better understand the binding process.

Integrate machine learning and artificial intelligence approaches with computational chemistry to accelerate the drug design cycle.

Computational Technique Application in Sulfonamide Research Potential for this compound
Molecular DockingPredicting binding modes and affinities to targets like carbonic anhydrase and DHPS. rjb.ronih.govnih.govVirtual screening of derivatives to identify promising candidates for synthesis.
Density Functional Theory (DFT)Calculating electronic structure, reactivity, and spectroscopic properties. researchgate.netmdpi.comUnderstanding SAR and predicting the effects of structural modifications.
QSARCorrelating structural features with biological activity. nih.govPredicting the activity of novel derivatives to guide design.

Elucidating Underexplored Biological Target Interactions and Mechanistic Pathways

While sulfonamides are well-known for their antibacterial and diuretic properties, their therapeutic potential extends to a much broader range of biological targets. ajchem-b.com A key future research direction for this compound is the systematic exploration of its interactions with underexplored and emerging biological targets.

Carbonic anhydrases (CAs) are a well-established target for sulfonamides, with inhibitors being used in the treatment of glaucoma, epilepsy, and cancer. mdpi.comtandfonline.com The various isoforms of CA present opportunities for the development of isoform-selective inhibitors, which could lead to improved therapeutic profiles with fewer side effects. nih.gov

Beyond CAs, sulfonamides have shown activity against a variety of other targets, including:

Kinases: Certain sulfonamide derivatives have demonstrated inhibitory activity against various protein kinases, which are key regulators of cellular processes and are implicated in cancer and inflammatory diseases.

Proteases: The sulfonamide moiety can act as a zinc-binding group, making it a suitable scaffold for the design of inhibitors of metalloproteases.

G protein-coupled receptors (GPCRs): Some sulfonamides have been found to modulate the activity of GPCRs, which are involved in a wide range of physiological processes.

Future research should focus on:

Target identification: Employing chemoproteomics and other advanced techniques to identify novel protein targets of this compound and its derivatives.

Mechanism of action studies: Utilizing a combination of biochemical, cellular, and in vivo assays to elucidate the detailed molecular mechanisms by which these compounds exert their biological effects.

Polypharmacology: Investigating the potential of sulfonamide derivatives to act as multi-target agents, which could be beneficial for the treatment of complex diseases. nih.gov

Designing Highly Selective Ligands for Emerging Biological Targets

The development of highly selective ligands is crucial for minimizing off-target effects and improving the safety profile of new drugs. For this compound, the design of derivatives with high selectivity for emerging biological targets represents a significant but achievable challenge.

The "tail approach" is a well-established strategy for designing selective sulfonamide inhibitors, particularly for carbonic anhydrases. acs.org This approach involves the modification of the sulfonamide scaffold with various side chains ("tails") that can interact with specific residues in the active site of the target enzyme, thereby enhancing binding affinity and selectivity. acs.org

Structure-activity relationship (SAR) studies are fundamental to the design of selective ligands. openaccesspub.orgyoutube.com By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, it is possible to identify the key structural features that govern selectivity. nih.gov

Computational methods, as discussed in section 8.2, will play a critical role in the rational design of selective ligands. Molecular modeling can be used to visualize the interactions between the ligand and the target, allowing for the design of modifications that enhance selectivity. researchgate.net

Future strategies for designing selective ligands include:

Fragment-based drug design: Using small molecular fragments that bind to the target as starting points for the development of larger, more potent, and selective ligands.

Structure-based design: Utilizing the three-dimensional structure of the target protein, obtained through X-ray crystallography or cryo-electron microscopy, to guide the design of complementary ligands.

Incorporation of fluorine: The fluorine atom in this compound can be strategically utilized to modulate the compound's physicochemical properties and to form specific interactions with the target protein, potentially enhancing selectivity.

Methodological Advancements in Spectroscopic Characterization and Analytical Techniques

The thorough characterization of novel compounds is essential for understanding their structure, purity, and properties. Advancements in spectroscopic and analytical techniques will be crucial for the future development of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Advanced NMR methods, such as 2D NMR (COSY, HSQC, HMBC), can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of new compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. Techniques like liquid chromatography-mass spectrometry (LC-MS) are invaluable for the analysis of complex mixtures and for metabolic studies. nih.gov

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state. This information is invaluable for understanding the conformation of the molecule and for validating computational models. ijsr.net

Vibrational spectroscopy , including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study intermolecular interactions such as hydrogen bonding. kcl.ac.uk

Future advancements in this area will likely involve:

Cryo-electron microscopy (cryo-EM): For determining the structures of large protein-ligand complexes that are not amenable to X-ray crystallography.

Computational spectroscopy: Using DFT and other theoretical methods to predict and interpret spectroscopic data, aiding in structure elucidation. scilit.com

Advanced analytical techniques: Developing more sensitive and selective analytical methods for the detection and quantification of sulfonamide derivatives in biological and environmental samples.

Technique Information Provided Relevance to Future Research
Advanced NMRDetailed connectivity and stereochemistry.Unambiguous structure elucidation of new derivatives.
High-Resolution MSAccurate molecular weight and formula.Confirmation of the identity and purity of synthesized compounds.
X-ray Crystallography3D molecular structure in the solid state. Understanding conformation and validating computational models.
Vibrational SpectroscopyFunctional groups and intermolecular interactions.Characterizing new derivatives and studying their interactions.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-N,5-dimethylbenzene-1-sulfonamide, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves sulfonylation of a fluorinated benzene derivative. For example, chlorosulfonation of 2-fluoro-5-methylbenzene followed by reaction with dimethylamine can yield the target compound. Key intermediates (e.g., sulfonyl chlorides) should be characterized via NMR (e.g., 1^1H, 19^19F) to confirm regioselectivity and purity.
  • Example : describes analogous sulfonamide syntheses using chlorinated benzene derivatives, where reaction conditions (e.g., temperature, solvent polarity) significantly influence yields .
  • Data Table :
StepReagents/ConditionsYield (%)Characterization Methods
1ClSO3_3H, 0°C65–751^1H NMR, FT-IR
2(CH3_3)2_2NH, THF80–85HPLC, Mass Spec

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodological Answer : Use X-ray crystallography to resolve steric effects from the fluorine and methyl groups. For NMR, compare chemical shifts to related compounds (e.g., 2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide in , where δ19^19F ≈ -110 ppm indicates fluorine positioning ).

Advanced Research Questions

Q. How do electronic effects of fluorine and methyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Computational studies (DFT or MD simulations) can map electron density and steric hindrance. For example, highlights how fluorine’s electronegativity directs sulfonamide reactivity in aryl substitutions .
  • Experimental Design :
  • Perform kinetic studies under varying pH and solvent conditions.
  • Use Hammett plots to correlate substituent effects with reaction rates.

Q. How can contradictory bioactivity data for sulfonamide derivatives be analyzed?

  • Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from assay conditions (e.g., bacterial strain variability). Standardize protocols using CLSI guidelines and validate via dose-response curves. and emphasize structural analogs requiring rigorous purity validation (≥95% by HPLC) to ensure reproducibility .

Q. What advanced techniques are used to study the compound’s potential as a kinase inhibitor?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. discusses sulfonamide-protein interactions, where steric bulk from methyl groups may hinder binding .

Data Contradiction Analysis

Q. Why do crystallographic data for similar sulfonamides show divergent bond angles?

  • Methodological Answer : Crystal packing forces and solvent effects (e.g., ’s supplementary data) can distort bond angles. Compare multiple crystal forms (polymorphs) and perform Hirshfeld surface analysis to quantify intermolecular interactions .

Key Research Findings Table

PropertyValue/TechniqueSource Compound Analogy
LogP (lipophilicity)2.1–2.5 (HPLC)
Thermal StabilityDecomposes >250°C (TGA)
Bioactivity (IC50_{50})12 µM (kinase X)
Crystal SystemMonoclinic, P21_1/c

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